molecular formula C16H26N2O6 B14766524 4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid

4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B14766524
M. Wt: 342.39 g/mol
InChI Key: DQZMALVRZVNVEZ-UHFFFAOYSA-N
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Description

4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a tetrahydropyran-4-carbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with the Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc and tetrahydropyran-4-carbonyl groups, which offer dual protection and reactivity. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H26N2O6

Molecular Weight

342.39 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(oxane-4-carbonyl)piperazine-2-carboxylic acid

InChI

InChI=1S/C16H26N2O6/c1-16(2,3)24-15(22)17-6-7-18(12(10-17)14(20)21)13(19)11-4-8-23-9-5-11/h11-12H,4-10H2,1-3H3,(H,20,21)

InChI Key

DQZMALVRZVNVEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2

Origin of Product

United States

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